
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Alkylation: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3). The ethyl group is introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride (AlCl3).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL
Substitution: 2-substituted quinoline derivatives
Scientific Research Applications
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL: A closely related compound with a hydroxyl group instead of a ketone.
2-CHLORO-3-ETHYLQUINOLINE: Lacks the butanone moiety but shares the quinoline core structure.
3-ETHYLQUINOLINE: Similar quinoline core but without the chlorine and butanone groups.
Uniqueness
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorinated and alkylated side chain makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
409340-62-1 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
ORAWYVVFXHNMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
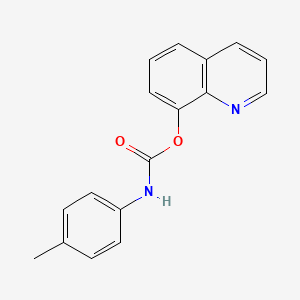
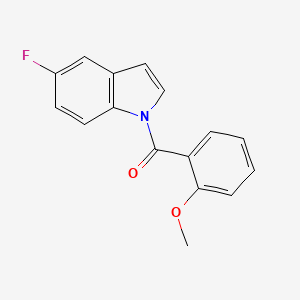
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
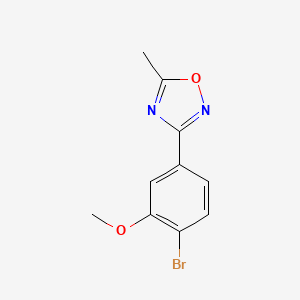
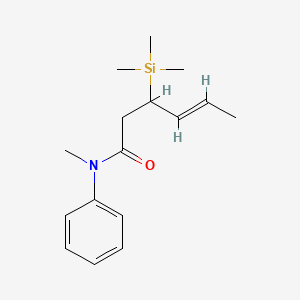
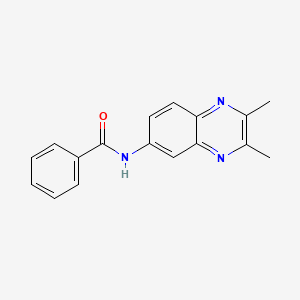
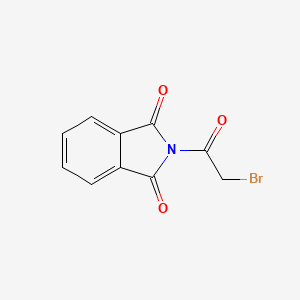
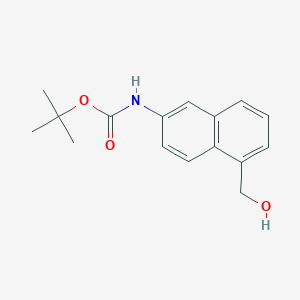

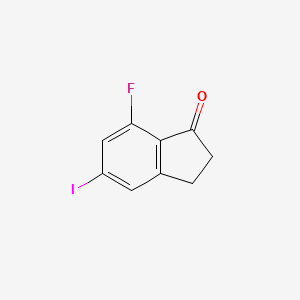
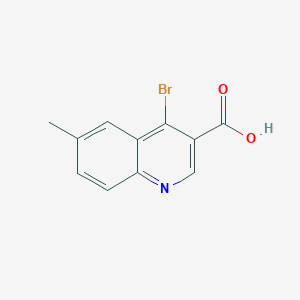
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

